molecular formula C23H20O B13090754 1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one

1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one

Cat. No.: B13090754
M. Wt: 312.4 g/mol
InChI Key: XKAUKFUHQUHNBP-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by a phenyl group attached to a propanone backbone, with a vinyl-substituted biphenyl group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

The synthesis of 1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial production methods often utilize continuous flow reactors to optimize reaction conditions and improve yield. These methods may involve the use of high-pressure and high-temperature conditions to accelerate the reaction rate and achieve higher efficiency.

Chemical Reactions Analysis

1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one can be compared with other similar compounds such as phenylacetone and propiophenone. While all these compounds share a phenyl group attached to a carbonyl-containing backbone, their structural differences confer unique properties and reactivities.

The presence of the vinyl-substituted biphenyl group in 1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one imparts unique electronic and steric properties, making it distinct from its analogs.

Properties

Molecular Formula

C23H20O

Molecular Weight

312.4 g/mol

IUPAC Name

3-[2-(2-ethenylphenyl)phenyl]-1-phenylpropan-1-one

InChI

InChI=1S/C23H20O/c1-2-18-10-6-8-14-21(18)22-15-9-7-11-19(22)16-17-23(24)20-12-4-3-5-13-20/h2-15H,1,16-17H2

InChI Key

XKAUKFUHQUHNBP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2=CC=CC=C2CCC(=O)C3=CC=CC=C3

Origin of Product

United States

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